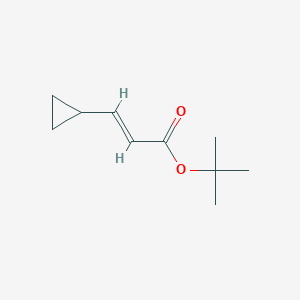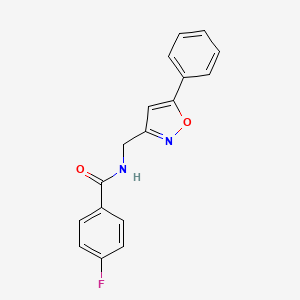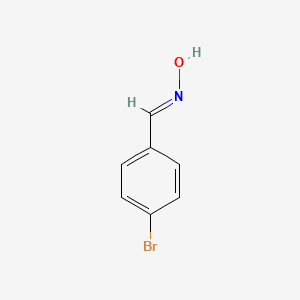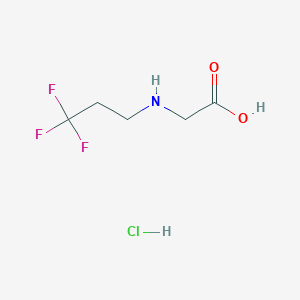
methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline structure. The presence of fluorine atoms could potentially give this compound unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions . The isoquinoline structure could potentially undergo electrophilic substitution reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which might influence its solubility in different solvents . The isoquinoline structure could contribute to the compound’s UV-visible absorption properties, potentially making it detectable by UV-visible spectroscopy.Wissenschaftliche Forschungsanwendungen
Ru-Catalyzed C-H Functionalization
The compound is utilized in a ruthenium-catalyzed C-H functionalization process to synthesize isoquinoline-1-carboxylates and isoindoline-1-carboxylates. This method exhibits remarkable tolerance to various functional groups and provides a diverse range of disubstituted isoquinolines and isoindolines with moderate to high diastereoselectivity (Ruiz et al., 2017).
Applications in Medicinal Chemistry
Synthesis of Hydantoins and Thiohydantoins
Methyl tetrahydroisoquinoline-3-carboxylate reacts with isocyanates and isothiocyanates, leading to N-substituted aminocarbonyl derivatives. These derivatives are further cyclized to produce hydantoins and thiohydantoins, compounds known for their biological activities (Macháček et al., 2006).
Goldilocks Effect in Inhibitor Design
A balance between pKa and steric effects is crucial for designing selective inhibitors. The concept is applied in optimizing tetrahydroisoquinoline inhibitors for phenylethanolamine N-methyltransferase (PNMT) by adjusting fluorination levels to achieve the right balance of potency and selectivity (Grunewald et al., 2006).
Applications in Material Science
Synthesis of Heterocycles with Cyclopropyl Substituent
Methyl 3-cyclopropyl-3-oxopropanoate is used to synthesize a variety of heterocycles with cyclopropyl substituents. These heterocycles find applications in various fields, including material science and pharmaceuticals (Pokhodylo et al., 2010).
Applications in Pharmacology and Drug Design
Quinolone Derivatives Synthesis
The compound is involved in synthesizing quinolone derivatives, which are significant due to their varied biological activities and potential therapeutic applications (Al-Masoudi, 2003).
Zukünftige Richtungen
The study of new organofluorine compounds is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and agrochemicals . This particular compound could be of interest for further study, given its complex structure and the presence of several functional groups.
Eigenschaften
IUPAC Name |
methyl 1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF4N2O3/c1-29-18(28)26-7-6-10-2-4-12(21)9-13(10)16(26)17(27)25-15-8-11(19(22,23)24)3-5-14(15)20/h2-5,8-9,16H,6-7H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUBVKVXYFFSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)
![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)





![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)
![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)
![N-(4-methoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2631864.png)

